Fosthiazate

Overview

Description

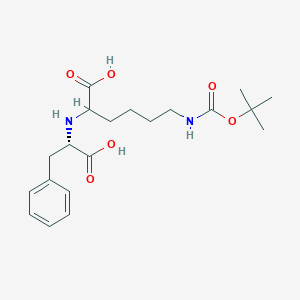

Fosthiazate is a chiral organophosphorous nematicide widely used in agriculture. It possesses four stereoisomers, with significant differences in bioactivity, toxicity, and degradation rates among them. The stereoisomers (1S,3R)-fosthiazate and (1S,3S)-fosthiazate have been identified as more bioactive and toxic compared to the other two, showcasing the importance of stereochemistry in its effectiveness and environmental behavior (Li et al., 2020).

Synthesis Analysis

The synthesis of this compound involves processes that ensure the formation of its chiral centers, crucial for its nematicidal activity. Although specific synthesis details are not provided in the reviewed literature, the significance of achieving the correct stereochemistry is emphasized, influencing its biological efficacy and environmental fate.

Molecular Structure Analysis

The structure of this compound was comprehensively studied using spectral techniques, including UV, IR, mass spectroscopy, and several two-dimensional NMR techniques (1H-1H COSY, HMBC, HMQC). These analyses confirmed the molecular structure of this compound and helped in the assignment of NMR signals, essential for understanding its chemical behavior and interactions (Zhang-wan, 2005).

Chemical Reactions and Properties

The chemical behavior of this compound, including its reactions and stability, is influenced by its chiral structure. It undergoes stereoselective degradation in the environment, with (1S,3R)-fosthiazate and (1S,3S)-fosthiazate showing faster degradation rates in cucumber and pepper, highlighting the impact of stereochemistry on its persistence and potential environmental risks (Li et al., 2020).

Physical Properties Analysis

The leaching potential of this compound in soils has been investigated, revealing that its mobility and persistence vary significantly across different soil types. It shows higher mobility in acidic soils with low organic matter, indicating potential for groundwater contamination in specific conditions. This variability underscores the importance of considering soil characteristics in its application (Karpouzas et al., 2007).

Chemical Properties Analysis

The degradation and adsorption behaviors of this compound in soil significantly affect its efficacy and environmental impact. Studies show that this compound degradation is influenced by soil pH, organic matter, and microbial activity. It tends to degrade faster in alkaline conditions and is weakly adsorbed in soils, suggesting that its persistence and leaching potential can vary widely depending on soil properties (Qin et al., 2004).

Scientific Research Applications

Stereoselective Bioactivity and Toxicity : Fosthiazate exhibits stereoselective bioactivity and toxicity. Certain stereoisomers like (1S,3R)-fosthiazate and (1S,3S)-fosthiazate are found to be significantly more bioactive and toxic towards target and non-target organisms. These stereoisomers also degrade faster in cucumbers and peppers, suggesting their potential for increased efficacy and reduced environmental impact (Li et al., 2020).

Biodegradation by Soil Bacteria : Studies have identified soil bacteria capable of rapidly degrading this compound. For instance, Variovorax boronicumulans can degrade up to 100 mg/l this compound in liquid cultures, highlighting its potential for bioremediation applications (Lagos et al., 2019).

Soil Physicochemical and Biological Properties : The degradation and adsorption of this compound are influenced by soil properties. It is more persistent in acidic soils and less so in soils with higher pH. Both microbial and abiotic processes contribute to its degradation, and its adsorption correlates with soil organic matter content (Pantelelis et al., 2006).

Leaching Potential : this compound's leaching potential varies with soil conditions. It is more likely to leach in acidic soils with low organic matter content, suggesting careful usage in such environments (Karpouzas et al., 2007).

Mode of Action in Nematode Control : this compound delays and suppresses the hatching of potato cyst nematodes. Its soil concentrations are linked to the suppression of nematode hatch, indicating its effectiveness in nematode management (Woods et al., 1999).

Effects on Soil Enzymes : this compound impacts soil enzyme activities differently, depending on concentration and duration. It affects enzymes like urease and invertase, indicating its influence on soil biochemical processes (Wu Shu-hua, 2009).

Dissipation and Residue Analysis : Studies have examined this compound's dissipation rates and residue levels in various crops and soils. These findings are crucial for assessing its environmental impact and ensuring safe usage in agriculture (Wu et al., 2014).

Mechanism of Action

Target of Action

Fosthiazate is a potent nematicide that primarily targets nematodes, specifically root-knot nematodes and other herbivorous nematodes . The primary target for this compound is the nervous system, with a secondary target being the adrenal system .

Mode of Action

This compound acts as a cholinesterase inhibitor . It accumulates the neurotransmitter acetylcholine, causing choline receptors to be repeatedly activated . This results in the over-excitation of nematode nerves, leading to their death . It also inhibits the activity of acetylcholinesterase .

Biochemical Pathways

This compound exposure influences the expression of genes related to oxidative stress, reproduction, and nerve function . For instance, genes such as gst-1, sod-1, puf-8, wee-1.3, and ace-1 are strongly influenced by subacute exposure to this compound . The cyp-35a family gene is the main metabolic pathway for this compound in C. elegans, with the cyp-35a5 subtype being the most sensitive .

Pharmacokinetics

It’s known that this compound is a soil-applied nematicide , suggesting that it is absorbed by nematodes from the soil. More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound exposure can cause injury to the growth, locomotion behavior, and reproduction of nematodes . It induces oxidative stress, nerve damage, and reproductive disorders in nontarget nematodes . Reactive oxygen species (ROS) production and lipofuscin accumulation are fairly increased in this compound-exposed nematodes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is applied in the soil, where it controls soil root-knot nematodes . Its toxicity to non-target soil organisms such as earthworms is unclear . Oxidation and hydrolysis were confirmed as the main degradation pathways of this compound in water-sediment microcosms . More research is needed to fully understand how environmental factors influence the action of this compound.

Safety and Hazards

Fosthiazate may cause skin irritation, serious eye irritation, and is harmful if inhaled. It may cause drowsiness or dizziness. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name |

3-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO3PS2/c1-4-8(3)16-14(12,13-5-2)10-6-7-15-9(10)11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFVKSUJRWYZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

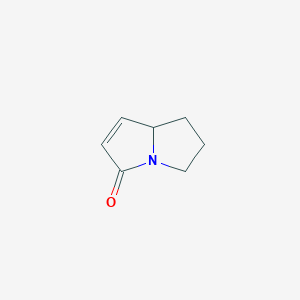

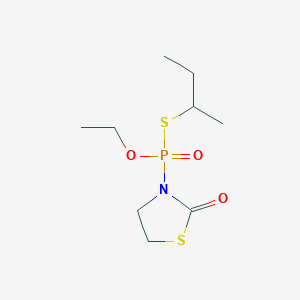

CCC(C)SP(=O)(N1CCSC1=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034930 | |

| Record name | Fosthiazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In n-hexane 15.14 g/L at 20 °C; miscible with xylene, N-methylpyrrolidone and isopropyl alcohol, In water, 9.85X10+3 mg/L at 20 °C | |

| Record name | Fosthiazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.234 at 20 °C | |

| Record name | Fosthiazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.20X10-6 mm Hg at 25 °C | |

| Record name | Fosthiazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow oil, Clear, colorless liquid | |

CAS RN |

98886-44-3 | |

| Record name | Fosthiazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98886-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosthiazate [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098886443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosthiazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonothioic acid, P-(2-oxo-3-thiazolidinyl)-, O-ethyl S-(1-methylpropyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSTHIAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96QJ4O095U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fosthiazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Fosthiazate is an organophosphate nematicide that primarily acts by inhibiting acetylcholinesterase (AChE) [, , ]. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine, and its inhibition leads to the accumulation of acetylcholine in the synapse, causing overstimulation of nerve cells and ultimately leading to paralysis and death in nematodes [, ].

A: Yes, studies have shown that this compound exhibits stereoselectivity in its inhibition of AChE. The (1S,3R)-fosthiazate and (1S,3S)-fosthiazate stereoisomers demonstrate significantly higher inhibitory potency against AChE compared to the other two stereoisomers [, ]. This difference in activity is attributed to the stereospecific binding interactions between the this compound stereoisomers and the AChE enzyme [, ].

A: this compound effectively reduces both the motility and infectivity of nematodes []. Laboratory studies have shown that this compound significantly inhibits the movement of second-stage juveniles (J2) of Meloidogyne incognita in a sand column assay []. Additionally, this compound treatment significantly reduces the ability of J2 to infect plant roots, further hindering their parasitic activity [].

A: The molecular formula of this compound is C8H16NO3PS2, and its molecular weight is 281.35 g/mol [].

A: this compound has been characterized using various spectroscopic techniques including UV-Vis spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy []. These techniques provide valuable information about the structure and properties of the molecule, including its functional groups, fragmentation patterns, and connectivity of atoms.

A: While the provided research papers do not delve into specific structural modifications of this compound, they highlight the importance of chirality in its biological activity. The (1S,3R)-fosthiazate and (1S,3S)-fosthiazate stereoisomers exhibit significantly higher bioactivity and toxicity compared to the other two stereoisomers []. This stereoselectivity suggests that even subtle changes in the spatial arrangement of atoms can have a profound impact on the biological activity of this compound.

A: this compound is commercially available in several formulations, including granular formulations (e.g., 10G) [, , ], emulsifiable concentrates (EC) [, ], microcapsule suspensions [], and soluble liquid formulations [].

A: Different formulations of this compound are developed to optimize its application, efficacy, and stability under various environmental conditions [, ]. For example, microcapsule formulations aim to improve stability and provide a controlled release of the active ingredient, potentially extending its efficacy and reducing the frequency of application [].

A: Studies using 14C-labeled this compound demonstrate that tomato plants readily absorb the nematicide from solution culture []. The uptake is rapid, with almost one-third of the total absorbed quantity being taken up within the first 30 minutes []. Following absorption, this compound is translocated throughout the plant, with a tendency to accumulate in the roots, root-shoot junction, and older leaves, particularly at the leaf tips and margins [].

A: this compound degradation in soil is influenced by various factors, including soil pH, organic matter content, and microbial activity [, , ]. It degrades more rapidly in alkaline soils (pH > 7) compared to acidic soils (pH < 6) [, ]. Soil microorganisms play a crucial role in its degradation, as evidenced by the significant increase in its half-life in sterilized soils compared to non-sterilized soils [, , ].

A: The half-life of this compound in soil varies depending on the soil characteristics and environmental conditions. Studies report half-life values ranging from a few days to several months [, , , , ]. For instance, in cucumber fields, the half-life of this compound in soil ranged from 8.9 to 9.3 days [], while in protected tomato cultivation, it was 21 days [].

A: The efficacy of this compound is assessed using both in vitro and in vivo methods. In vitro assays typically involve exposing nematode eggs or juveniles to different concentrations of this compound and evaluating its effects on egg hatching, juvenile motility, and mortality [, , , , ]. In vivo studies often utilize pot experiments where plants are grown in soil infested with nematodes, and the efficacy of this compound is evaluated based on its ability to reduce nematode populations, root galling, and improve plant growth parameters [, , , , , , , ].

A: Yes, this compound has demonstrated efficacy against various nematode species, including Meloidogyne incognita [, , , , , ], Meloidogyne arenaria [], Meloidogyne javanica [], Heterodera glycines (soybean cyst nematode) [], Pratylenchus penetrans [, ], Radopholus similis [, ], Helicotylenchus multicinctus [, ], Hoplolaimus seinhorsti [], and Aphelenchoides fragariae [].

A: While the provided papers do not specifically mention this compound resistance, one study suggests that repeated applications of aldicarb and oxamyl, other organophosphate nematicides, can lead to enhanced degradation in soil, potentially indicating the development of resistance []. This finding highlights the importance of monitoring for potential resistance development with repeated this compound applications.

ANone: Several analytical methods have been developed and validated for the determination of this compound residues in various matrices, including:

- Gas chromatography coupled with mass spectrometry (GC-MS): This technique is widely used for the identification and quantification of this compound residues in water [], cucumber, and soil [].

- Gas chromatography with flame photometric detection (GC-FPD): This method is suitable for analyzing this compound residues in various crops, including brown rice, soybean, green pepper, and mandarin [].

- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This highly sensitive and selective technique has been employed for the determination of this compound residues in cucumber, tomato, and soil [].

- Reversed-phase liquid chromatography with UV detection (HPLC-UV): This method is suitable for analyzing this compound residues in soil and water samples [].

A: The environmental fate of this compound is influenced by its degradation and adsorption behavior in soil and water [, , ]. It generally exhibits weak adsorption to soil, particularly in mineral soils with low organic matter content, suggesting a potential for leaching into groundwater, especially in acidic soils [, ].

A: Yes, the potential for this compound leaching into groundwater is a concern, particularly in acidic soils with low organic matter content [, ]. Modeling studies using FOCUS groundwater models (PEARL and MACRO) suggest a potential risk for groundwater contamination under certain scenarios [].

ANone: Strategies to minimize the environmental impact of this compound include:

- Optimizing application rates and timing: Using the minimum effective dose and applying this compound at times that minimize leaching potential can help reduce its environmental impact [, ].

- Promoting biodegradation: Encouraging the growth of soil microorganisms capable of degrading this compound can enhance its breakdown in the environment [, ].

- Considering alternative nematicides: In cases where repeated applications of this compound have led to reduced efficacy, exploring alternative nematicides with different modes of action can help prevent resistance development and minimize the environmental impact of any single compound [].

ANone: Validation of analytical methods for this compound involves evaluating various parameters, including:

- Recovery: The efficiency of extracting this compound from different matrices (e.g., soil, water, plant tissues) at various fortification levels [, , , ].

- Precision: The reproducibility of the method, typically assessed as relative standard deviation (RSD) for replicate analyses [, , , ].

- Limit of detection (LOD): The lowest concentration of this compound that can be reliably detected by the method [, , ].

- Limit of quantification (LOQ): The lowest concentration of this compound that can be accurately and precisely quantified by the method [, , ].

A: Yes, this compound is biodegradable, primarily through microbial degradation in soil [, , , ]. Studies have demonstrated that its degradation rate is significantly faster in non-sterilized soils compared to sterilized soils, highlighting the crucial role of soil microorganisms in its breakdown [, ].

ANone: Several alternatives and potential substitutes for this compound exist, including:

- Biological control agents: Microorganisms like Purpureocillium lilacinum (formerly Paecilomyces lilacinus) [, ] and Bacillus thuringiensis [] have shown promise as biocontrol agents against nematodes.

- Plant extracts: Extracts from plants like Kaempferia galanga [, ] exhibit nematicidal and egg-hatching inhibitory properties and could serve as potential botanical alternatives.

ANone: Research on this compound involves a multidisciplinary approach, drawing expertise from various fields:

- Agricultural sciences: Evaluate the efficacy of this compound against different nematode species in various crops and under diverse environmental conditions [, , , , , , , , , , ].

- Chemistry: Develop and validate analytical methods for the detection and quantification of this compound residues in different matrices [, , , ].

- Environmental science: Study the environmental fate of this compound, including its degradation, adsorption, and potential for leaching into water resources [, , , ].

- Toxicology: Assess the toxicity of this compound to target and non-target organisms [, , , , , , ].

- Computational chemistry: Employ molecular modeling techniques to investigate the interactions of this compound with its target, AChE, and understand its structure-activity relationship [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-](/img/structure/B51980.png)

![N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide](/img/structure/B51987.png)

![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)